molecular formula C23H16ClFO4 B4046971 7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one

7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one

Cat. No.: B4046971
M. Wt: 410.8 g/mol
InChI Key: RPEZPGVLDKMZSF-UHFFFAOYSA-N
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Description

7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C23H16ClFO4 and its molecular weight is 410.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.0721148 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Applications

Chromene compounds exhibit unique fluorescence properties that are sensitive to the solvent environment. For instance, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one shows almost no fluorescence in aprotic solvents but strongly fluoresces in protic solvents, indicating potential for development as a fluorogenic sensor Uchiyama et al., 2006.

Antimicrobial Activity

Novel halogen derivatives of benzo[h]chromene have been synthesized, showing promising antimicrobial activities. This suggests potential applications in designing new antimicrobial agents Khafagy et al., 2002.

Synthesis of Natural Products and Photochromic Materials

Chromene compounds are intermediates in the synthesis of naphthopyran and naphthopyrandione units found in photochromic materials and biologically active natural products. The use of chromenyl carbene complexes in syntheses showcases their utility in organic synthesis and material science Rawat et al., 2006.

Synthesis and Characterization of Polystyrene-Supported Catalysts

Polystyrene-bound triazabicyclo[4.4.0]dec-5-ene catalysts, used in the Michael addition for synthesizing Warfarin and its analogues, illustrate the role of chromene derivatives in facilitating organic transformations, highlighting their relevance in green chemistry Alonzi et al., 2014.

Photocatalytic Oxidation

The photocatalytic oxidation of benzyl alcohol derivatives on titanium dioxide under visible light irradiation into corresponding aldehydes demonstrates the potential of chromene derivatives in photocatalytic applications, offering a pathway for the selective oxidation of organic compounds using molecular oxygen Higashimoto et al., 2009.

Properties

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methoxy]-4-(4-methoxyphenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFO4/c1-27-15-7-5-14(6-8-15)18-12-23(26)29-22-11-16(9-10-17(18)22)28-13-19-20(24)3-2-4-21(19)25/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEZPGVLDKMZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one
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7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one

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